Cas no 778601-57-3 (Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]-)

Technical Introduction: Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]-, is a specialized organic compound featuring a benzoic acid core substituted with a 4-methyl group and an N-(phenylmethoxy)carbonyl-protected amino moiety at the 2-position. This structure confers utility in peptide synthesis and pharmaceutical intermediates, where the carbobenzyloxy (Cbz) protecting group ensures selective reactivity during synthetic transformations. The methyl substitution enhances steric and electronic properties, influencing solubility and stability. Its well-defined reactivity profile makes it valuable for controlled derivatization in medicinal chemistry and fine chemical applications. The compound is typically characterized by high purity and consistent performance in multi-step synthetic processes.
Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]- structure
778601-57-3 structure
Product Name:Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]-
CAS No:778601-57-3
MF:C16H15NO4
MW:285.294604539871
CID:6259925
Update Time:2025-05-20

Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]-
    • Inchi: 1S/C16H15NO4/c1-11-7-8-13(15(18)19)14(9-11)17-16(20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
    • InChI Key: XKOSHHLCSPEZGK-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(C)C=C1NC(OCC1=CC=CC=C1)=O

Experimental Properties

  • Density: 1.306±0.06 g/cm3(Predicted)
  • Boiling Point: 432.4±45.0 °C(Predicted)
  • pka: 3.86±0.36(Predicted)

Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6509415-0.05g
2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid
778601-57-3
0.05g
$612.0 2023-05-31
Enamine
EN300-6509415-0.1g
2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid
778601-57-3
0.1g
$640.0 2023-05-31
Enamine
EN300-6509415-0.25g
2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid
778601-57-3
0.25g
$670.0 2023-05-31
Enamine
EN300-6509415-0.5g
2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid
778601-57-3
0.5g
$699.0 2023-05-31
Enamine
EN300-6509415-1.0g
2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid
778601-57-3
1g
$728.0 2023-05-31
Enamine
EN300-6509415-2.5g
2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid
778601-57-3
2.5g
$1428.0 2023-05-31
Enamine
EN300-6509415-5.0g
2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid
778601-57-3
5g
$2110.0 2023-05-31
Enamine
EN300-6509415-10.0g
2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid
778601-57-3
10g
$3131.0 2023-05-31

Additional information on Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]-

Benzoic Acid, 4-Methyl-2-[[(Phenylmethoxy)Carbonyl]Amino]

Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino], also known by its CAS number 778601-57-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a substituted amino group and a phenylmethoxy carbonyl group. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and material science.

The molecular structure of benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino] is notable for its aromaticity and the strategic placement of substituents. The benzoic acid group provides acidity, while the phenylmethoxy carbonyl group introduces steric hindrance and electronic effects that can influence the compound's reactivity and solubility. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic properties, making this compound a valuable tool in medicinal chemistry.

One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of bioactive molecules. Researchers have explored its use in constructing complex heterocycles, which are essential components of many therapeutic agents. For instance, the phenylmethoxy carbonyl group has been shown to facilitate selective reactivity in certain coupling reactions, enabling the construction of diverse chemical libraries.

In terms of synthesis, several methods have been reported for the preparation of benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]. These include traditional nucleophilic aromatic substitution reactions as well as more modern approaches involving transition metal catalysis. Recent advancements in catalytic methodologies have significantly improved the efficiency and selectivity of these reactions, paving the way for large-scale production and further exploration of this compound's properties.

The biological activity of this compound has also been a focal point of recent investigations. Studies have demonstrated that it exhibits moderate inhibitory effects on certain enzymes implicated in inflammatory diseases, suggesting its potential as a lead compound for drug development. Additionally, its ability to modulate cellular signaling pathways has opened new avenues for research into its role in cancer therapy.

From an environmental perspective, the stability and biodegradability of benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino] have been assessed under various conditions. These studies indicate that while the compound is relatively stable under normal storage conditions, it undergoes gradual degradation under specific environmental stressors such as UV light or microbial activity. Such findings are crucial for understanding its ecological impact and ensuring sustainable practices in its production and use.

In conclusion, benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino] stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advances in synthetic methodologies and biological studies, positions it as a key player in contemporary research efforts aimed at developing innovative solutions in medicine and materials science.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd